An In-depth Technical Guide to 4-Alkoxypyrimidine-2-carbonitriles: A Focus on the Chemical Structure and Properties of 4-Methoxypyrimidine-2-carbonitrile
An In-depth Technical Guide to 4-Alkoxypyrimidine-2-carbonitriles: A Focus on the Chemical Structure and Properties of 4-Methoxypyrimidine-2-carbonitrile
Disclaimer: Initial literature and database searches for "4-Ethoxypyrimidine-2-carbonitrile" did not yield specific data for this compound, suggesting it is not a widely documented molecule. This guide will therefore focus on the closely related and better-documented analogue, 4-Methoxypyrimidine-2-carbonitrile , as a representative member of the 4-alkoxypyrimidine-2-carbonitrile class. The information presented herein, particularly regarding synthesis and potential biological activity, is based on available data for this analogue and related pyrimidine derivatives.
Introduction
Pyrimidine-2-carbonitriles are a class of heterocyclic compounds that have garnered significant interest in the fields of medicinal chemistry and drug development. The pyrimidine scaffold is a fundamental component of nucleobases and is found in numerous therapeutic agents. The addition of a nitrile group at the 2-position and an alkoxy group at the 4-position creates a unique electronic and structural profile, making these compounds attractive templates for designing novel bioactive molecules. This technical guide provides a comprehensive overview of the chemical structure, properties, and potential applications of 4-alkoxypyrimidine-2-carbonitriles, with a specific focus on 4-methoxypyrimidine-2-carbonitrile.
Chemical Structure and Identification
The core structure of 4-methoxypyrimidine-2-carbonitrile consists of a pyrimidine ring substituted with a methoxy group at the 4-position and a nitrile group at the 2-position.
Table 1: Chemical Identification of 4-Methoxypyrimidine-2-carbonitrile
| Identifier | Value |
| IUPAC Name | 4-methoxypyrimidine-2-carbonitrile |
| CAS Number | 94789-37-4[1] |
| Molecular Formula | C₆H₅N₃O |
| Molecular Weight | 135.12 g/mol |
| Canonical SMILES | COC1=CC=NC(=N1)C#N |
| InChI Key | POLUXOCVEJOPOJ-UHFFFAOYSA-N |
Physicochemical Properties
The physicochemical properties of 4-methoxypyrimidine-2-carbonitrile are summarized in the table below. These properties are crucial for understanding its behavior in biological systems and for the development of analytical methods.
Table 2: Physicochemical Properties of 4-Methoxypyrimidine-2-carbonitrile
| Property | Value | Source |
| Appearance | Solid | Supplier Data |
| Melting Point | Not Reported | - |
| Boiling Point | Not Reported | - |
| Solubility | Soluble in common organic solvents | Supplier Data |
| logP (calculated) | 0.8 | ChemDraw |
Synthesis and Experimental Protocols
One potential synthetic strategy starts from a readily available precursor like 2-chloro-4-methoxypyrimidine. The nitrile group can be introduced via a nucleophilic substitution reaction using a cyanide salt, such as potassium cyanide or sodium cyanide.
Proposed Experimental Protocol: Synthesis of 4-Methoxypyrimidine-2-carbonitrile from 2-Chloro-4-methoxypyrimidine
Materials:
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2-Chloro-4-methoxypyrimidine
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Potassium cyanide (KCN) or Sodium cyanide (NaCN)
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Aprotic polar solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO))
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Inert atmosphere (e.g., Nitrogen or Argon)
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Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography columns)
Procedure:
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In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-chloro-4-methoxypyrimidine (1 equivalent) in a suitable aprotic polar solvent (e.g., DMF).
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Add potassium cyanide (1.1-1.5 equivalents) to the solution.
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Heat the reaction mixture under an inert atmosphere at a temperature ranging from 80°C to 120°C. The reaction progress should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
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Upon completion of the reaction, cool the mixture to room temperature.
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Quench the reaction by carefully adding water.
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Extract the product into an organic solvent (e.g., ethyl acetate or dichloromethane).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure 4-methoxypyrimidine-2-carbonitrile.
Characterization: The structure and purity of the synthesized compound should be confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.
Synthetic Workflow Diagram
Caption: Proposed synthetic workflow for 4-Methoxypyrimidine-2-carbonitrile.
Potential Biological Activity and Applications
While specific biological data for 4-methoxypyrimidine-2-carbonitrile is scarce, the broader class of pyrimidine derivatives exhibits a wide range of pharmacological activities. The structural motifs present in this molecule suggest potential for interaction with various biological targets.
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Enzyme Inhibition: Certain substituted pyrimidines have been identified as inhibitors of various enzymes. For instance, some pyrimidine-5-carbonitrile derivatives have shown potent and selective inhibition of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain.
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Antimicrobial Activity: The pyrimidine nucleus is a common feature in antimicrobial agents. The electron-withdrawing nature of the nitrile group and the presence of the methoxy group could modulate the antimicrobial properties of the molecule.
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Kinase Inhibition: Pyrimidine derivatives are well-known scaffolds for the development of kinase inhibitors, which are crucial in cancer therapy. The specific substitution pattern of 4-methoxypyrimidine-2-carbonitrile could be explored for its potential to inhibit specific kinases involved in cell signaling pathways.
Given the diverse biological activities of related compounds, 4-methoxypyrimidine-2-carbonitrile represents a valuable starting point for medicinal chemistry campaigns aimed at discovering novel therapeutic agents.
Conclusion
This technical guide has provided a detailed overview of the chemical structure and properties of 4-methoxypyrimidine-2-carbonitrile, a representative of the 4-alkoxypyrimidine-2-carbonitrile class of compounds. Although information on the originally requested 4-ethoxy analogue is limited, the data presented for the methoxy derivative, including its identification, physicochemical properties, and a plausible synthetic route, offers a solid foundation for researchers and drug development professionals. The potential for this class of compounds to exhibit significant biological activity, based on the known pharmacology of related pyrimidine derivatives, underscores the importance of further investigation into their synthesis and biological evaluation. Future studies are warranted to explore the therapeutic potential of 4-alkoxypyrimidine-2-carbonitriles in various disease areas.
